Cas no 951473-59-9 (Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate)
![Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/951473-59-9x500.png)
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 951473-59-9
- Ethyl 1-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylate
- ethyl1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate
- ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate
- ethyl 1-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxylate
- CCG-191357
- CS-0335921
- ethyl 1-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylate
- BS-7034
- AKOS002043586
- 4-Piperidinecarboxylic acid, 1-[[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl]-, ethyl ester
- Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate
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- インチ: 1S/C20H21N3O3S/c1-2-26-20(25)14-7-12-23(13-8-14)19(24)17-16(22-10-3-4-11-22)15-6-5-9-21-18(15)27-17/h3-6,9-11,14H,2,7-8,12-13H2,1H3
- InChIKey: PYVJOOFVYCFGSI-UHFFFAOYSA-N
- ほほえんだ: N1(C(C2SC3=NC=CC=C3C=2N2C=CC=C2)=O)CCC(C(OCC)=O)CC1
計算された属性
- せいみつぶんしりょう: 383.13
- どういたいしつりょう: 383.13
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 92.7A^2
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 582.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 2.42±0.40(Predicted)
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406591-1g |
Ethyl 1-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylate |
951473-59-9 | 95% | 1g |
¥2074.00 | 2024-04-24 |
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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6. Book reviews
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylateに関する追加情報
Introduction to Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate (CAS No. 951473-59-9)
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 951473-59-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.
The molecular structure of Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is characterized by its intricate framework, which includes fused heterocyclic rings such as pyrrole, thieno[2,3-b]pyridine, and piperidine. These structural elements contribute to the compound's unique chemical properties and potential biological functions. The presence of multiple functional groups, including carboxylic acid esters and amides, further enhances its versatility in chemical modifications and biological interactions.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate has emerged as a promising candidate in this context due to its ability to interact with various biological targets. For instance, studies have shown that this compound can modulate the activity of enzymes and receptors involved in cell signaling pathways, which are crucial for maintaining normal cellular functions.
One of the most compelling aspects of Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is its potential as a scaffold for the development of next-generation drugs. Researchers have leveraged its structural features to design derivatives with enhanced potency and selectivity. For example, modifications to the pyrrole ring have been found to improve binding affinity to specific protein targets, while alterations to the piperidine moiety can enhance metabolic stability and bioavailability.
The synthesis of Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only highlight the compound's structural complexity but also underscore the importance of innovative methodologies in modern drug development.
From a pharmacological perspective, Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate has demonstrated intriguing biological activities in preclinical studies. Its ability to inhibit key enzymes involved in disease pathogenesis has positioned it as a potential lead compound for further investigation. Additionally, its interaction with biological targets suggests that it may have therapeutic effects across multiple disease areas. This broad spectrum of activity makes it an attractive candidate for drug discovery programs aimed at developing multifunctional therapeutics.
The compound's potential is further supported by its favorable pharmacokinetic properties. Studies have indicated that Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate exhibits good solubility and stability under physiological conditions, which are essential characteristics for an effective drug candidate. Moreover, preliminary toxicology studies have shown that it is well-tolerated at relevant doses, suggesting a low risk of adverse effects in humans.
As research in this field continues to evolve, Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is expected to play a pivotal role in the development of novel treatments for various diseases. Its unique structural features and promising biological activities make it a valuable asset in the pharmaceutical industry's quest to discover safer and more effective therapies. The ongoing investigation into this compound underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in advancing drug discovery efforts.
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